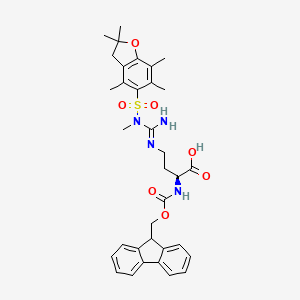

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)butanoic acid

Description

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)butanoic acid is a structurally complex amino acid derivative. Key features include:

- Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus, commonly used in peptide synthesis for temporary amine protection .

- (S)-Configuration: Stereochemical specificity at the second carbon, critical for bioactivity and synthetic applications.

- Butanoic Acid Backbone: A four-carbon chain terminating in a carboxylic acid group.

Properties

Molecular Formula |

C34H40N4O7S |

|---|---|

Molecular Weight |

648.8 g/mol |

IUPAC Name |

(2S)-4-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38(6)32(35)36-16-15-28(31(39)40)37-33(41)44-18-27-24-13-9-7-11-22(24)23-12-8-10-14-25(23)27/h7-14,27-28H,15-18H2,1-6H3,(H2,35,36)(H,37,41)(H,39,40)/t28-/m0/s1 |

InChI Key |

MZIOWVCUXXEMLE-NDEPHWFRSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Modified Side Chains

Compound A : (S)-2-((Fmoc)amino)-4-methoxybutanoic acid

- Structure: Shares the Fmoc-protected amino acid backbone but replaces the sulfonated guanidino group with a methoxy (-OCH₃) substituent.

- Properties : Increased hydrophilicity due to the methoxy group; lacks the steric bulk of the pentamethyl dihydrobenzofuran-sulfonyl moiety .

- Applications : Primarily used in peptide synthesis where minimal side-chain interference is desired.

Compound B : (S)-2-((Fmoc)amino)-6-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid (CAS 1159680-21-3)

- Structure: Hexanoic acid backbone (six carbons) with the same sulfonated guanidino group.

- Properties : Molecular weight 662.80 vs. ~600–620 for the target compound; longer chain may enhance lipophilicity and alter binding kinetics .

- Applications: Potential use in extended peptide chains or where increased flexibility is required.

Analogs with Sulfonamide/Sulfonyl Modifications

Compound C : (S)-2-((Fmoc)(methyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid

- Structure: Features a difluoropiperidine group instead of the sulfonated guanidino side chain.

- Properties: Fluorine atoms enhance metabolic stability and electronegativity; lacks the hydrogen-bonding capacity of the guanidino group .

- Applications : Explored in fluorinated drug candidates targeting central nervous system receptors.

Compound D : (S)-2-((Fmoc)(methyl)amino)-6-(3-(pentamethylbenzofuran)sulfonyl)hexanoic acid (CAS 2044711-15-9)

- Structure : Sulfonamide (vs. sulfonated guanidine) linked to a pentamethylbenzofuran group.

- Properties : Sulfonamide’s lower basicity compared to guanidine may reduce ionic interactions; benzofuran contributes to aromatic stacking .

Analogs with Aromatic or Heterocyclic Substituents

Compound E : (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1)

- Structure: Propanoic acid backbone with an ortho-tolyl (methylphenyl) group.

- Properties : Hydrophobic aromatic side chain; molecular weight 401.45 vs. ~600 for the target compound .

- Applications : Used in hydrophobic peptide motifs or as a building block for enzyme inhibitors.

Compound F : (S)-2-((Fmoc)amino)-5-(3,5-dimethylphenyl)pentanoic acid

- Structure: Pentanoic acid chain with a dimethylphenyl group.

- Properties: Enhanced lipophilicity and steric hindrance compared to the target compound’s guanidino-sulfonyl group .

Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.